molecular formula C16H26O2 B8288607 Phenylacetaldehyde dibutyl acetal

Phenylacetaldehyde dibutyl acetal

Cat. No.: B8288607
M. Wt: 250.38 g/mol
InChI Key: QWFGDCCPDAYERC-UHFFFAOYSA-N
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Description

Theoretical Foundations of Acetal (B89532) Functional Group Reactivity

In organic chemistry, an acetal is a functional group characterized by a central carbon atom bonded to two ether (–OR') groups, with the general structure R₂C(OR')₂. wikipedia.org These compounds are derivatives of aldehydes or ketones and are formed through a reversible reaction with alcohols.

The formation of an acetal from an aldehyde or ketone proceeds via a two-step, acid-catalyzed mechanism. libretexts.orgyoutube.com Initially, one molecule of alcohol adds to the protonated carbonyl group to form a hemiacetal. libretexts.org This intermediate is then protonated at its hydroxyl group, which is subsequently eliminated as a water molecule, generating a resonance-stabilized carbocation. wikipedia.org A second molecule of alcohol then acts as a nucleophile, attacking this carbocation. Deprotonation of the resulting intermediate yields the stable acetal. wikipedia.orglibretexts.org

A critical aspect of this reaction is its reversibility. wikipedia.orglibretexts.orgyoutube.com To drive the reaction toward the formation of the acetal, the water produced during the reaction must be removed from the system, often using a Dean-Stark apparatus or molecular sieves. wikipedia.orglibretexts.org Conversely, acetals can be readily converted back to their parent aldehyde or ketone through hydrolysis with aqueous acid. masterorganicchemistry.com

The reactivity of acetals is defined by their stability. They are notably unreactive and stable in neutral to strongly basic conditions. libretexts.orgmasterorganicchemistry.comlibretexts.org This inertness extends to their behavior with powerful nucleophiles and reducing agents such as organometallic reagents (e.g., Grignard reagents) and metal hydrides (e.g., NaBH₄, LiAlH₄), which would readily react with the parent carbonyl compound. libretexts.orgmasterorganicchemistry.comlibretexts.org The primary reaction that acetals undergo is acid-catalyzed hydrolysis, which regenerates the original aldehyde or ketone. masterorganicchemistry.com

Strategic Importance of Acetals in Organic Synthesis and Beyond

The distinct stability of acetals in basic and neutral media, contrasted with their sensitivity to acid, makes them exceptionally useful as protecting groups for aldehydes and ketones in organic synthesis. libretexts.orgmasterorganicchemistry.comlibretexts.orgnih.gov In the synthesis of complex molecules that contain multiple functional groups, a chemist may need to perform a reaction on one part of the molecule while preventing another, more reactive group—like a carbonyl—from participating. libretexts.orgnih.gov

By converting a carbonyl group to an acetal, its reactivity is temporarily masked. masterorganicchemistry.com For instance, if a molecule contains both a ketone and an ester, and a Grignard reagent is intended to react only with the ester, the ketone must be protected. libretexts.orglibretexts.org The ketone is first converted to an acetal, which does not react with the Grignard reagent. The reaction with the ester can then proceed as desired. In a final step, treatment with aqueous acid removes the acetal group, restoring the original ketone. libretexts.org

Beyond their role as protecting groups, acetals have found applications in other areas. In the field of biomass valorization, the formation of cyclic acetals is a strategy used to produce valuable oxygenated fuel additives and to temporarily passivate reactive carbonyl groups, thereby improving the selectivity of chemical transformations. rsc.org Furthermore, acetals derived from chiral diols can serve as chiral auxiliaries, enabling the construction of new chiral centers in asymmetric synthesis. wikipedia.org

Scope and Significance of Phenylacetaldehyde-Derived Acetals in Academic Investigation

Phenylacetaldehyde (B1677652) is an important organic compound found extensively in nature, often derived from the amino acid phenylalanine. nih.govwikipedia.org It is a key aroma component in various flowers and foods, such as chocolate and buckwheat. nih.govwikipedia.org Due to its potent floral scent, it and its derivatives are of significant interest. wikipedia.org

Acetal derivatives of phenylacetaldehyde are particularly valued in the fragrance industry for their stability and nuanced olfactory properties. googleapis.comthegoodscentscompany.com For example, Phenylacetaldehyde dimethyl acetal (PADMA) is widely used to impart green, earthy, and floral notes to perfumes. thegoodscentscompany.com Similarly, Phenylacetaldehyde phenylglycol acetal is noted for its long-lasting fragrance reminiscent of lily and hyacinth. google.com

Phenylacetaldehyde dibutyl acetal is specifically cited in patent literature as a component in perfume compositions for consumer products, such as fabric softeners. googleapis.com Its inclusion suggests a role as a stable fragrance ingredient designed for controlled release or longevity. Furthermore, this compound has been identified as a potential reactant in a synthetic route for producing fluorescamine. google.com Fluorescamine is a valuable chemical reagent used for the sensitive detection of primary amines in biochemical analysis. google.com This application highlights the role of this compound as a useful synthetic intermediate beyond the realm of fragrances.

Interactive Data Tables

Table 1: Physicochemical Properties of Phenylacetaldehyde and Selected Acetals

This table outlines key properties of the parent aldehyde and some of its acetal derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
PhenylacetaldehydeC₈H₈O120.15195
Phenylacetaldehyde dimethyl acetalC₁₀H₁₄O₂166.22219-221
Phenylacetaldehyde diethyl acetalC₁₂H₁₈O₂194.27237-238
Phenylacetaldehyde diisobutyl acetalC₁₆H₂₆O₂250.38300.43 (Predicted)
This compound C₁₆H₂₆O₂ 250.38 Data not available

Data sourced from references 10, 13, 14, 15, 16.

Table 2: Reactivity Comparison: Carbonyls vs. Acetals

This table illustrates the protective nature of the acetal functional group by comparing its reactivity with that of an aldehyde or ketone towards common reagents.

ReagentAldehyde / Ketone ReactivityAcetal Reactivity
H₂O, H⁺ (Aqueous Acid)Hydration (reversible)Hydrolysis to aldehyde/ketone
R'OH, H⁺ (Alcohol, Acid)Acetal formation (reversible)No reaction (stable)
NaBH₄ or LiAlH₄Reduction to alcoholNo reaction
RMgX (Grignard Reagent)Addition to form alcoholNo reaction
NaOH (aq) / H₂O (Base/Neutral)Enolate formation / No reactionNo reaction

Information compiled from references 1, 3, 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2,2-dibutoxyethylbenzene

InChI

InChI=1S/C16H26O2/c1-3-5-12-17-16(18-13-6-4-2)14-15-10-8-7-9-11-15/h7-11,16H,3-6,12-14H2,1-2H3

InChI Key

QWFGDCCPDAYERC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CC1=CC=CC=C1)OCCCC

Origin of Product

United States

Iii. Chemical Reactivity and Transformation Pathways of Phenylacetaldehyde Dibutyl Acetal and Analogues

Hydrolysis and Deprotection Strategies for Acetal (B89532) Moieties

The cleavage of the acetal group to regenerate the parent carbonyl compound is a fundamental transformation in organic synthesis, often employed as a deprotection step. chemistrysteps.commasterorganicchemistry.com This process is typically carried out under acidic conditions, but alternative methods have been developed to accommodate sensitive substrates.

The acid-catalyzed hydrolysis of acetals is a reversible process that proceeds through a series of protonation and dissociation steps. chemistrysteps.comorganicchemistrytutor.com The generally accepted mechanism involves the following key stages: chemistrysteps.comorgoreview.com

Protonation: The reaction initiates with the protonation of one of the alkoxy oxygen atoms of the acetal by an acid catalyst. This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.compearson.com

Formation of an Oxonium Ion: The protonated alkoxy group departs as an alcohol molecule, facilitated by the lone pair of electrons on the adjacent oxygen atom, which forms a double bond with the carbon, resulting in a resonance-stabilized oxonium ion. chemistrysteps.comorgoreview.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.comorgoreview.com

Deprotonation to a Hemiacetal: A proton is transferred from the newly added water molecule to a base (such as another water molecule), yielding a hemiacetal intermediate. chemistrysteps.comyoutube.com

Second Protonation: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, preparing it to be a good leaving group. chemistrysteps.comorgoreview.com

Formation of the Carbonyl Compound: The second alcohol molecule is eliminated, and a protonated carbonyl group is formed. chemistrysteps.com

Final Deprotonation: A final proton transfer to a base regenerates the acid catalyst and yields the final aldehyde or ketone product. chemistrysteps.com

The rate-determining step in this sequence is generally considered to be the cleavage of the protonated acetal to form the carbocation intermediate. researchgate.net The entire process is in equilibrium, and to drive the reaction toward the hydrolysis products, a large excess of water is typically used. chemistrysteps.comorganicchemistrytutor.com

While acid-catalyzed hydrolysis is the standard method for acetal deprotection, the use of acidic conditions can be detrimental to acid-sensitive functional groups within a molecule. To circumvent this, electrochemical methods for the deprotection of acetals under neutral conditions have been developed. rsc.orgrsc.org

This approach utilizes an electrochemical reaction to cleave the acetal bond without the need for an acid or base catalyst. rsc.orgrsc.org In a typical setup, the acetal is subjected to electrolysis in the presence of a supporting electrolyte, such as lithium perchlorate (B79767) (LiClO₄), which can also serve as the oxygen source for the newly formed carbonyl group. rsc.org The reaction is often carried out using inexpensive and readily available graphite (B72142) electrodes. rsc.org

This method has been successfully applied to a variety of aromatic and aliphatic acetals and ketals, affording the corresponding carbonyl compounds in good to quantitative yields. rsc.orgrsc.org A significant advantage of this technique is its high efficiency and the avoidance of harsh acidic or basic conditions, making it compatible with a wider range of functional groups. rsc.org For instance, acetal-bearing heteroaromatic compounds and aliphatic acetals have been effectively deprotected using this methodology. rsc.org

The rate of acid-catalyzed acetal hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring of benzaldehyde (B42025) acetals. acs.orgrsc.org Kinetic studies have revealed that electron-donating groups on the phenyl ring accelerate the hydrolysis rate, while electron-withdrawing groups retard it. nih.govnih.gov

This observation is consistent with the development of a positive charge at the benzylic carbon in the transition state of the rate-determining step, which involves the formation of a carboxonium ion intermediate. nih.govnih.gov Electron-donating groups stabilize this positively charged intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction. researchgate.net

A Hammett plot, which correlates the logarithm of the reaction rate constants with the substituent constants (σ), for the hydrolysis of substituted benzaldehyde diethyl acetals shows a negative ρ (rho) value of approximately -3.35 to -4.06. acs.orgnih.gov This large negative value indicates a strong sensitivity to substituent effects and confirms the buildup of significant positive charge in the transition state, characteristic of an Sₙ1-like process. nih.govnih.gov

The relative rates of hydrolysis for various substituted benzaldehyde acetals provide a quantitative measure of these electronic effects.

Substituent on Phenyl RingRelative Rate of Hydrolysis
p-MethoxyFaster
p-MethylFaster
Hydrogen (unsubstituted)Reference
p-ChloroSlower
m-NitroSlower
p-NitroSlower

This table illustrates the general trend of hydrolysis rates based on the electronic properties of the substituent.

Furthermore, studies comparing the hydrolysis of cyclic acetals (dioxolanes) with their acyclic counterparts (diethyl acetals) have shown that the acyclic acetals hydrolyze significantly faster. acs.org This difference in reactivity is primarily attributed to a less favorable entropy of activation for the cyclic compounds. acs.org

Intramolecular and Intermolecular Reactions Involving Acetal Systems

Beyond simple hydrolysis, the structural features of acetals and their parent aldehydes allow for their participation in a variety of intramolecular and intermolecular reactions.

The presence of a remote acyl group can influence the reactivity of acyclic acetals, particularly in nucleophilic substitution reactions. acs.org Studies have shown that a remote carbonyl group can participate in the reaction, leading to asymmetric induction through the formation of a cyclic dioxocarbenium ion intermediate. acs.org

The stereochemical outcome of these reactions is dependent on factors such as the size of the alkyl substituent on the acetal and the nature of the nucleophile employed. acs.org This participation of a neighboring acyloxy group highlights a more complex reactivity pattern for acetals beyond simple deprotection.

Phenylacetaldehyde (B1677652), the parent aldehyde of phenylacetaldehyde dibutyl acetal, readily undergoes aldol (B89426) condensation reactions due to the presence of acidic α-hydrogens on the carbon adjacent to the carbonyl group. wikipedia.orgdoubtnut.com This reactivity is a key characteristic of aldehydes with α-hydrogens. doubtnut.com

The aldol condensation of phenylacetaldehyde proceeds under basic conditions, such as in the presence of sodium hydroxide, and involves the following steps: doubtnut.comchegg.com

Enolate Formation: A base abstracts an α-hydrogen from a molecule of phenylacetaldehyde to form a resonance-stabilized enolate ion. doubtnut.com

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of phenylacetaldehyde. doubtnut.com

Aldol Adduct Formation: This attack results in the formation of a β-hydroxy aldehyde, specifically 3-hydroxy-2,4-diphenylbutanal. chegg.com

Dehydration (Condensation): The initial aldol adduct can subsequently undergo dehydration, particularly with heating, to form an α,β-unsaturated aldehyde. doubtnut.com

Due to the lability of the benzylic alpha proton and the reactivity of the aldehyde group, phenylacetaldehyde is also prone to polymerization, often being contaminated with polystyrene oxide polymers. wikipedia.org The initial dimerization via aldol condensation can lead to a variety of Michael acceptors and donors. wikipedia.org

Formation of Complex Adducts and Derivatives

The reactivity of phenylacetaldehyde extends beyond simple oxidation and reduction, leading to the formation of more complex molecules, particularly in intricate chemical environments such as food and beverages. These reactions involve the carbonyl group of the aldehyde and its interaction with other reactive species, such as phenols and alcohols, resulting in the formation of adducts and acetals.

One of the well-documented reactions involves the interaction of phenylacetaldehyde with malvidin-3-O-glucoside, a primary anthocyanin in red wine. This reaction leads to the formation of a pyranoanthocyanin-like pigment. The proposed mechanism involves the protonation of the carbonyl group of phenylacetaldehyde under acidic conditions, which is then followed by a nucleophilic attack from the anthocyanin. nih.gov The resulting adduct can undergo further reactions, contributing to the evolution of wine color from a bright red to a more stable orange-red hue. researchgate.net

Research conducted in model wine solutions has demonstrated that the addition of various phenolic aldehydes, including phenylacetaldehyde, can lead to a decrease in the concentration of free anthocyanins and the precipitation of coloring matter. researchgate.net While the precise nature of all interactions is still under investigation, it is clear that phenylacetaldehyde plays a role in the complex chemistry of phenolic compounds in wine. researchgate.net The reaction between phenylacetaldehyde and malvidin (B83408) has been characterized in synthetic wine, confirming the formation of a stable adduct. nih.gov

Table 1: Characterized Adduct of Phenylacetaldehyde and a Phenolic Compound

Phenylacetaldehyde DerivativeReactantMatrixObserved Adduct/Pigment
PhenylacetaldehydeMalvidinSynthetic WineCharacterized reaction product nih.gov

It's important to note that while the reaction with malvidin is a specific, characterized example, phenylacetaldehyde is expected to react with other phenolic compounds present in complex matrices, influencing their chemical profile and sensory properties.

In chemical matrices rich in alcohols, such as alcoholic beverages, Strecker aldehydes like phenylacetaldehyde can undergo acetalization to form acetals. researchgate.net This reaction involves the nucleophilic addition of two molecules of an alcohol to the carbonyl group of the aldehyde, typically under acidic conditions, to form a geminal-diether. The formation of acetals is a reversible process, and the equilibrium can be influenced by factors such as the concentration of reactants and the removal of water.

The formation of acetals from Strecker aldehydes is of particular interest in the context of wine and other fermented beverages, as it can significantly impact the aroma profile. Aldehydes are often potent aroma compounds, while their corresponding acetals are generally considered to be less volatile and possess different sensory characteristics. Therefore, the conversion of phenylacetaldehyde to its acetal form can lead to a reduction in its characteristic honey-like, floral aroma.

While specific studies on the formation of this compound in complex matrices are limited, the formation of other acetals of phenylacetaldehyde is well-documented. For instance, the synthesis of phenylacetaldehyde dimethyl acetal and phenylacetaldehyde phenylglycol acetal has been described. prepchem.comgoogle.com Furthermore, a patent for the production of phenylacetaldehyde mentions the potential for forming acetals with alcohols containing up to eight carbon atoms, which includes butanol. google.com In the context of wine, the formation of acetals from Strecker aldehydes with ethanol (B145695) and glycerol (B35011) has been noted. nih.gov

The general mechanism for acetal formation proceeds via a hemiacetal intermediate. The carbonyl oxygen of the aldehyde is first protonated, increasing the electrophilicity of the carbonyl carbon. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After deprotonation, a hemiacetal is formed. The hydroxyl group of the hemiacetal is then protonated, allowing it to leave as a water molecule and forming a resonance-stabilized carbocation. A second alcohol molecule then attacks this carbocation, and subsequent deprotonation yields the stable acetal.

Table 2: Examples of Phenylacetaldehyde Acetal Formation

AcetalReactantsContext/Method
Phenylacetaldehyde dimethyl acetalPhenylacetaldehyde, Methanol (B129727)Laboratory synthesis prepchem.com
Phenylacetaldehyde phenylglycol acetalPhenylacetaldehyde, PhenylglycolLaboratory synthesis google.com
Phenylacetaldehyde dialkyl acetals (including butyl)Phenylacetaldehyde, Various alcoholsMentioned in patent literature google.com
Strecker aldehyde acetalsStrecker aldehydes, Ethanol, GlycerolFormation in wine nih.gov

V. Advanced Analytical Methodologies for Characterization and Quantification in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For Phenylacetaldehyde (B1677652) dibutyl acetal (B89532), ¹H and ¹³C NMR are the primary experiments used.

Although specific experimental data for Phenylacetaldehyde dibutyl acetal is not widely published, the expected chemical shifts can be reliably predicted based on the known spectra of analogous compounds like Phenylacetaldehyde dimethyl acetal and Phenylacetaldehyde diethyl acetal. chemicalbook.comchemicalbook.com The key structural features—a phenyl group, a benzylic methylene (B1212753) group (CH₂), an acetal methine group (CH), and two butoxy groups—each give rise to characteristic signals.

Expected ¹H NMR Signals: The proton NMR spectrum would show distinct signals for the aromatic protons of the phenyl ring, the single proton on the acetal carbon, the two protons of the benzylic carbon, and the protons of the two butyl chains.

Expected ¹³C NMR Signals: The carbon NMR spectrum provides complementary information, with separate signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the acetal carbon, and the carbons of the butoxy groups. chemicalbook.com

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Structural Fragment
Aromatic~7.20 - 7.40 (m, 5H)~126-140C₆H₅-
Benzylic~2.90 (d, 2H)~40-CH₂-Ph
Acetal~4.50 (t, 1H)~102-CH(O-)₂
Butoxy (α-CH₂)~3.40-3.60 (m, 4H)~65-O-CH₂-CH₂-CH₂-CH₃
Butoxy (β-CH₂)~1.55 (m, 4H)~32-O-CH₂-CH₂-CH₂-CH₃
Butoxy (γ-CH₂)~1.40 (m, 4H)~19-O-CH₂-CH₂-CH₂-CH₃
Butoxy (δ-CH₃)~0.90 (t, 6H)~14-O-CH₂-CH₂-CH₂-CH₃

Note: Predicted values are based on data from analogous structures. Actual values may vary depending on solvent and experimental conditions. (m=multiplet, d=doublet, t=triplet)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common technique where the molecule is bombarded with electrons, causing it to ionize and break into characteristic fragment ions.

The mass spectrum of an acetal like this compound is characterized by the cleavage of the C-O bonds of the acetal group. libretexts.org While a molecular ion peak (M⁺) may be observed, it is often weak or absent. The most significant fragmentation pathway involves the loss of one of the butoxy groups (-OC₄H₉) to form a stable oxonium ion. The analysis of Phenylacetaldehyde diethyl acetal shows major fragments at m/z 103 and 91. nih.gov By analogy, the dibutyl acetal would exhibit a prominent peak corresponding to the loss of a butoxy radical, and further fragmentation of the benzyl (B1604629) group would yield the tropylium (B1234903) ion at m/z 91.

Interactive Table 2: Predicted Key Mass Fragments for this compound (EI-MS)

m/z Value Proposed Fragment Ion Formula Significance
250[M]⁺[C₁₆H₂₆O₂]⁺Molecular Ion (may be low abundance)
177[M - OC₄H₉]⁺[C₁₂H₁₇O]⁺Loss of a butoxy radical (α-cleavage), often a base peak
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, characteristic of benzyl moieties
73[C₄H₉O]⁺[C₄H₉O]⁺Butoxy cation
57[C₄H₉]⁺[C₄H₉]⁺Butyl cation

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating the target analyte from a complex mixture before its detection and quantification. Gas chromatography is particularly well-suited for volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. researchgate.net In this technique, the sample is vaporized and separated based on boiling point and polarity in a long, thin capillary column (the GC part). As each separated compound exits the column, it enters the mass spectrometer (the MS part), which generates a mass spectrum that can be used for identification. chemicalbook.com

The identification of this compound in a GC-MS analysis is confirmed by two key pieces of data: its retention time (the time it takes to travel through the column) and its mass spectrum. The retention time is characteristic of the compound under specific column and temperature conditions, while the mass spectrum serves as a molecular fingerprint. researchgate.net Comparing both the retention time and the mass spectrum of an unknown peak to that of a pure reference standard provides a high degree of confidence in its identification.

For high-accuracy quantification, Stable Isotope Dilution Analysis (SIDA) coupled with GC-MS is the premier method. wikipedia.org This technique is considered the "gold standard" in quantitative analysis because it corrects for sample loss during preparation and for variations in instrument response. frontiersin.org

The method involves adding a known amount of an isotopically labeled version of the analyte—for instance, this compound containing deuterium (B1214612) (²H) or carbon-13 (¹³C)—to the sample as an internal standard. wikipedia.orgnih.gov This labeled standard is chemically identical to the analyte but has a different mass. Because the standard and analyte behave identically during extraction, derivatization (if needed), and GC separation, any loss or variation affects both equally. The mass spectrometer can distinguish between the analyte and the heavier labeled standard. By measuring the ratio of the signal from the natural analyte to the signal from the known amount of added standard, a highly accurate and precise concentration can be calculated, regardless of sample matrix effects or incomplete recovery. nih.govnih.gov

Derivatization Strategies for Enhanced Analytical Detection and Characterization

While this compound is sufficiently volatile for direct GC-MS analysis, its precursor, Phenylacetaldehyde, and other related polar compounds in a sample matrix often are not. Derivatization is a chemical modification technique used to convert analytes into a form that is more suitable for analysis, typically by increasing their volatility and thermal stability. nih.govyoutube.com

In the context of studying the formation or presence of this compound, it is often necessary to quantify the parent aldehyde. Aldehydes can be challenging to analyze directly due to their polarity and potential for instability. Derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts aldehydes into stable, volatile oxime derivatives. sigmaaldrich.comresearchgate.net These derivatives have excellent chromatographic properties and can be detected with very high sensitivity, especially using an electron capture detector (ECD) or by MS in negative chemical ionization (NCI) mode. researchgate.netnih.gov This strategy allows for the trace-level detection of the precursor aldehyde, providing critical information about the chemical environment in which the acetal may be formed. nih.gov

Q & A

Q. What are the recommended storage conditions for phenylacetaldehyde dibutyl acetal to ensure stability during experiments?

Store the compound at 2–8°C in airtight containers to prevent degradation. Avoid exposure to incompatible materials such as strong acids, bases, oxidizing agents, and moisture, as these may trigger decomposition or hazardous reactions. Stability under normal laboratory conditions has been documented, but prolonged storage requires inert atmospheres (e.g., nitrogen) to minimize oxidation .

Q. How can researchers verify the purity of this compound before use in synthetic protocols?

Employ gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) to assess purity, as commercial batches often report >97–98% purity. Cross-reference with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities like unreacted starting materials or byproducts .

Q. What safety precautions are critical when handling this compound in the laboratory?

Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste according to local hazardous material regulations .

Q. What solvents are compatible with this compound for preparing stock solutions?

The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) , ethanol, and methanol. For aqueous compatibility, use co-solvents like Tween-80 or polyethylene glycol (PEG) to enhance solubility. Validate solvent choice using stability assays (e.g., HPLC) to rule out solvent-induced degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

Acetal formation typically involves reacting phenylacetaldehyde with dibutanol under acid catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions. Use Dean-Stark traps to remove water and shift equilibrium toward acetal formation. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect aldehyde consumption. Purify via fractional distillation under reduced pressure to isolate the product .

Q. What methodologies are suitable for assessing the compound’s thermal stability and decomposition pathways?

Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition temperatures and enthalpy changes. Gas chromatography-mass spectrometry (GC-MS) of evolved gases during pyrolysis can reveal toxic byproducts like aromatic aldehydes or carbon monoxide. Cross-reference with computational studies (e.g., density functional theory) to predict reaction pathways .

Q. How should researchers address gaps in ecotoxicological data for this compound in environmental risk assessments?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation potential and toxicity. Conduct laboratory assays for acute aquatic toxicity using Daphnia magna or algal species. Compare with structurally similar acetals (e.g., dibutyl acetals of other aldehydes) to infer persistence and bioaccumulation risks .

Q. What experimental strategies can resolve contradictions in reported stability data (e.g., incompatibility vs. normal condition stability)?

Design accelerated stability studies under varied pH, temperature, and humidity conditions to map degradation thresholds. Use kinetic modeling to predict shelf-life and identify critical stress factors (e.g., UV light, reactive oxygen species). Validate findings with orthogonal analytical techniques like Raman spectroscopy or X-ray diffraction (XRD) to detect polymorphic changes .

Q. How can the compound’s role in fragrance or flavor synthesis be mechanistically studied?

Investigate its hydrolysis kinetics under simulated physiological conditions (pH 2–8, 37°C) to quantify phenylacetaldehyde release rates. Pair with olfactory receptor binding assays or gas chromatography-olfactometry (GC-O) to correlate structural features with sensory properties. Use isotopic labeling (e.g., ¹³C) to track metabolic pathways in biodegradation studies .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) lack acute toxicity data, and how should researchers mitigate risks?

Limited toxicity data reflect the compound’s primary use in research-scale applications . Mitigate risks by adopting the precautionary principle: assume high toxicity and implement tiered testing (e.g., Ames test for mutagenicity, in vitro cytotoxicity assays). Collaborate with toxicology consortia to share data and refine hazard classifications .

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